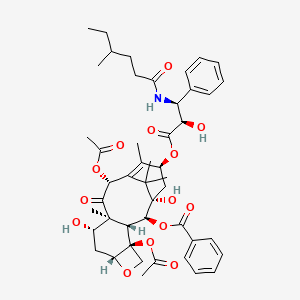

Taxuspinanane A

Description

Properties

Molecular Formula |

C47H59NO14 |

|---|---|

Molecular Weight |

862 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-methylhexanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C47H59NO14/c1-9-25(2)20-21-34(52)48-36(29-16-12-10-13-17-29)37(53)43(56)60-31-23-47(57)41(61-42(55)30-18-14-11-15-19-30)39-45(8,32(51)22-33-46(39,24-58-33)62-28(5)50)40(54)38(59-27(4)49)35(26(31)3)44(47,6)7/h10-19,25,31-33,36-39,41,51,53,57H,9,20-24H2,1-8H3,(H,48,52)/t25?,31-,32-,33+,36-,37+,38+,39-,41-,45+,46-,47+/m0/s1 |

InChI Key |

LNTOLDCVMUNKRU-GVZBEMDZSA-N |

Isomeric SMILES |

CCC(C)CCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |

Canonical SMILES |

CCC(C)CCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |

Synonyms |

taxuspinanane A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographic Distribution of Taxuspinanane A-Producing Species

This compound has been primarily isolated from specific species within the genus Taxus, commonly known as yews. The distribution of these species is widespread across the Northern Hemisphere, with distinct geographical ranges for each.

Taxus cuspidata var. nana , a dwarf variety of the Japanese yew, is a known source of this compound. Native to Japan, Korea, and Northeast China, this slow-growing evergreen shrub is well-adapted to a range of climatic conditions within these regions. It is often found in mountainous areas and is also a popular ornamental plant in temperate climates worldwide.

Taxus canadensis , commonly known as the Canada yew or ground-hemlock, is another botanical source from which this compound has been identified. This species is native to central and eastern North America, with its range extending from the northeastern United States up into Canada. It typically grows as an understory shrub in cool, moist forests.

Taxus baccata , the English or European yew, is also a producer of a variety of taxoids, including related taxuspinanane compounds. This species is native to Europe, North Africa, and Western Asia. It is a long-lived tree found in a variety of habitats, from forests to rocky slopes.

The following table summarizes the key botanical sources of this compound and their native geographic distributions.

| Botanical Source | Common Name | Native Geographic Distribution |

| Taxus cuspidata var. nana | Dwarf Japanese Yew | Japan, Korea, Northeast China |

| Taxus canadensis | Canada Yew, Ground-hemlock | Central and Eastern North America |

| Taxus baccata | English Yew, European Yew | Europe, North Africa, Western Asia |

Extraction Techniques from Plant Biomass

The initial step in isolating this compound involves its extraction from the plant material, typically the needles, twigs, or bark. The selection of an appropriate solvent and extraction method is crucial for efficiently obtaining a crude extract enriched with taxoids.

Methanol is a commonly employed solvent for the extraction of taxanes from Taxus species. The dried and ground plant biomass is typically macerated or percolated with methanol at room temperature. This process allows for the dissolution of a broad range of compounds, including this compound. Following extraction, the solvent is removed under reduced pressure to yield a crude methanolic extract.

Ethanol is another effective solvent for taxane (B156437) extraction. Similar to methanol, it is used to treat the plant material, and the resulting extract is then concentrated. The choice between methanol and ethanol can depend on factors such as desired selectivity and subsequent purification steps.

A general procedure for the solvent extraction of taxoids from Taxus biomass is outlined below:

| Step | Description |

| 1. Biomass Preparation | Plant material (needles, twigs, bark) is air-dried and ground into a fine powder to increase the surface area for extraction. |

| 2. Solvent Extraction | The powdered biomass is soaked or repeatedly washed with an organic solvent, most commonly methanol or ethanol, at room temperature. |

| 3. Filtration | The mixture is filtered to separate the solid plant residue from the liquid extract containing the dissolved taxoids. |

| 4. Concentration | The solvent is evaporated from the filtrate, typically using a rotary evaporator under reduced pressure, to yield a concentrated crude extract. |

Primary Fractionation and Enrichment Strategies

The crude extract obtained from the initial solvent extraction is a complex mixture of various phytochemicals, including numerous taxoids, chlorophylls, lipids, and other secondary metabolites. Therefore, a primary fractionation step is necessary to remove a significant portion of these impurities and enrich the concentration of this compound.

A common strategy involves liquid-liquid partitioning. The crude extract is redissolved in a suitable solvent system, typically a mixture of an aqueous and an immiscible organic solvent. For instance, the extract may be suspended in water and then partitioned against a nonpolar solvent like hexane to remove lipids and other lipophilic compounds. Subsequently, the aqueous layer can be extracted with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate (B1210297), to isolate the taxoid-rich fraction.

Another approach is the use of solid-phase extraction (SPE) or column chromatography with a non-polar stationary phase. The crude extract is loaded onto a column packed with a sorbent like silica gel, and a gradient of solvents with increasing polarity is used for elution. This allows for the separation of compounds based on their polarity, with the less polar compounds eluting first. The fractions are monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and combine those containing the desired taxoids.

Structural Elucidation and Stereochemical Assignment

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of unknown compounds by fragmenting them and analyzing the resulting ion patterns. labmanager.com In this process, precursor ions of a specific mass-to-charge ratio (m/z) are selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. labmanager.comnationalmaglab.org This fragmentation provides valuable insights into the molecule's structural composition. labmanager.com

While specific MS/MS fragmentation data for Taxuspinanane A is not extensively detailed in the public domain, the fragmentation behavior of related taxoids provides a strong predictive framework. For instance, studies on other taxoids have shown that the fragmentation patterns are highly dependent on the types and positions of substituents. nih.gov Common fragmentation pathways for taxoids include the loss of water (H₂O) if a hydroxyl (-OH) group is present, or the loss of a benzoic acid (BzOH) group from a benzoyl (-OBz) substituent. nih.gov The C-2 position is often an active site for neutral loss. nih.gov These established fragmentation patterns in similar taxane (B156437) structures are instrumental in interpreting the mass spectrum of new compounds like this compound to deduce its substituent arrangement.

The general approach in MS/MS involves ionizing the sample molecules, separating the ions by their m/z ratio in the first mass spectrometer (MS1), fragmenting selected ions, and then analyzing the fragments in a second mass spectrometer (MS2). wikipedia.org This technique is crucial for distinguishing between isobaric compounds and elucidating the structure of novel natural products. labmanager.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. bellevuecollege.edunih.gov It works on the principle that covalent bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that acts as a molecular "fingerprint". bellevuecollege.eduspecac.com

Predicted IR Absorptions for this compound based on Typical Functional Groups in Taxanes:

| Functional Group | Characteristic Absorption (cm⁻¹) | Type of Vibration |

| O-H (Alcohol) | 3550-3200 (broad) | Stretching |

| C-H (Alkane) | 3000-2850 | Stretching |

| C=O (Ester/Ketone) | 1750-1700 (sharp) | Stretching |

| C-O (Ester/Alcohol/Ether) | 1300-1000 | Stretching |

| C=C (Alkene) | 1680-1640 | Stretching |

Data compiled from general IR spectroscopy principles. specac.comlibretexts.org

The presence of a broad peak in the 3550-3200 cm⁻¹ region would confirm the presence of hydroxyl (-OH) groups. specac.com Sharp, strong peaks around 1750-1700 cm⁻¹ are indicative of carbonyl (C=O) functionalities, likely from ester or ketone groups, which are common in taxane skeletons. specac.com Absorptions in the 1300-1000 cm⁻¹ range would point to C-O stretching vibrations from alcohols, ethers, or esters. libretexts.org The analysis of these and other peaks allows chemists to piece together the functional group makeup of the molecule, which is a critical step in its structural elucidation. bellevuecollege.edu

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of a crystalline compound. researchgate.netresearchgate.net This technique relies on the diffraction of X-rays by the atoms in a crystal, which produces a unique diffraction pattern that can be used to calculate the precise three-dimensional arrangement of atoms in the molecule. mit.edu

For a chiral molecule like this compound, X-ray crystallography can distinguish between enantiomers by measuring the subtle differences in the diffraction pattern caused by anomalous scattering. mit.edu The result is often expressed as a Flack parameter; a value close to zero for the correct enantiomer confirms the absolute stereochemistry with high confidence. researchgate.netchem-soc.si

Although a specific crystallographic study for this compound is not cited, this method has been successfully applied to determine the absolute configuration of numerous other complex natural products, including other taxanes. vdoc.pubresearchgate.net The process requires obtaining a high-quality single crystal of the compound, which can sometimes be a challenge. researchgate.net However, when successful, it provides unambiguous proof of the molecule's absolute spatial arrangement. researchgate.net For molecules containing only light atoms like carbon, hydrogen, and oxygen, modern techniques and detectors have made it possible to determine the absolute configuration, which was traditionally more challenging. mit.edu

Computational Chemistry Approaches in Structural Confirmation

Computational chemistry has become an indispensable tool in modern natural product chemistry, offering powerful methods to confirm proposed structures and understand their properties. wikipedia.org These methods use principles of theoretical chemistry, incorporated into sophisticated computer programs, to calculate molecular structures and energies. wikipedia.org

In the context of this compound, computational approaches like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) would be employed to correlate calculated data with experimental results. For instance, after a preliminary structure is proposed based on spectroscopic data (NMR, MS, IR), its 13C and 1H NMR chemical shifts can be calculated and compared with the experimental values. A good correlation between the calculated and experimental data provides strong support for the proposed structure.

Furthermore, computational methods are crucial for stereochemical assignment. The calculation of electronic circular dichroism (ECD) spectra is a powerful technique. rsc.org By calculating the theoretical ECD spectra for all possible stereoisomers of this compound and comparing them to the experimentally measured ECD spectrum, the isomer that shows the best match can be identified, thus establishing the absolute configuration. rsc.org This approach has been successfully used to revise or confirm the stereochemistry of complex natural products. rsc.org

Methodologies for Stereochemical Configuration Assignment

Assigning the correct stereochemical configuration to a complex molecule like this compound, which has multiple chiral centers, is a significant challenge that requires a combination of experimental and computational techniques.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that is paramount for determining the relative stereochemistry of a molecule. nanalysis.comlibretexts.org It detects through-space interactions between protons that are in close proximity (typically < 5 Å). nanalysis.com The presence of a cross-peak between two protons in a NOESY spectrum indicates that they are on the same face of the molecule. libretexts.orgyoutube.com By systematically analyzing these correlations, a 3D model of the molecule's conformation and relative stereochemistry can be constructed. For small molecules, NOESY experiments are highly effective in elucidating spatial relationships. nanalysis.comyoutube.com

Cahn-Ingold-Prelog (CIP) Priority Rules: Once the relative stereochemistry is established, the absolute configuration of each chiral center is assigned as either R (rectus) or S (sinister) using the Cahn-Ingold-Prelog (CIP) priority rules. youtube.comyoutube.com This involves assigning priorities (1-4) to the four substituents attached to a chiral center based on atomic number. youtube.comyoutube.com After orienting the molecule so that the lowest priority group (4) points away from the viewer, the direction from priority 1 to 2 to 3 is determined. A clockwise direction corresponds to the R configuration, while a counter-clockwise direction indicates the S configuration. youtube.comyoutube.com

Combining Techniques for Unambiguous Assignment: Ultimately, the most reliable assignment of stereochemistry comes from a synergistic approach. The relative stereochemistry is typically determined by NOESY analysis. libretexts.orgresearchgate.net This information, combined with the absolute configuration of a single chiral center determined by X-ray crystallography or by comparing experimental and calculated ECD spectra, allows for the unambiguous assignment of the absolute configuration of all stereocenters in the molecule. researchgate.netrsc.org

Biosynthesis and Metabolic Pathways

Overview of Taxane (B156437) Biosynthesis: From Geranylgeranyl Diphosphate (B83284) (GGDP) to the Taxane Skeleton

The journey to any taxoid, including Taxuspinanane A, begins with the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGDP). nih.govclockss.org The biosynthesis of GGDP itself occurs via the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. This pathway synthesizes the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govnih.gov A geranylgeranyl diphosphate synthase (GGPPS) then catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to yield the linear GGDP molecule. nih.govencyclopedia.pub

The first committed step in taxane biosynthesis is the complex cyclization of GGDP, a reaction catalyzed by the enzyme taxadiene synthase (TS). nih.gov This enzyme transforms the linear precursor into the tricyclic olefin, taxa-4(5),11(12)-diene, which establishes the characteristic 6-8-6 fused ring system that forms the core of most taxoids. nih.govjmp.ir This foundational skeleton is then subjected to a series of extensive post-modifications to generate the vast diversity of taxanes observed in nature. nih.govresearchgate.net

Enzymatic Components and Their Roles in this compound Precursor Formation

The transformation of the basic taxadiene skeleton into complex molecules like this compound is orchestrated by a suite of "tailoring" enzymes. While the specific enzymes for the this compound pathway have not been fully characterized, their roles can be inferred from the well-studied biosynthesis of paclitaxel (B517696) and the structure of this compound itself. nih.govnih.gov Two major classes of enzymes are critical:

Cytochrome P450 Monooxygenases (CYP450s): This superfamily of enzymes is responsible for introducing oxygen into the taxane core, primarily through hydroxylation reactions at various carbon positions. pnas.org In the general taxane pathway, enzymes like taxadiene-5α-hydroxylase (T5αH), taxane-10β-hydroxylase (T10βH), and taxane-13α-hydroxylase (T13αH) are essential for adding hydroxyl groups that increase the molecule's water solubility and provide sites for subsequent modifications. nih.govpnas.org The formation of this compound precursors undoubtedly relies on a specific set of CYP450s to create its unique oxygenation pattern.

Acyltransferases: These enzymes, typically belonging to the BAHD family, are responsible for attaching various acyl groups (like acetyl or benzoyl) to the hydroxylated taxane skeleton. researchgate.net They use activated coenzyme A (CoA) thioesters as donor substrates. researchgate.net Key examples in paclitaxel biosynthesis include taxadien-5α-ol-O-acetyltransferase (TAT) and 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). researchgate.net The structure of this compound, which features multiple acetyl groups, indicates that several distinct acyltransferases are involved in its biosynthesis. nih.govresearchgate.net

Proposed Biosynthetic Pathway to this compound

The biosynthesis of taxoids with rearranged skeletons, such as this compound, is thought to diverge from the main pathway leading to paclitaxel after the initial formation and oxygenation of the taxane core. nih.gov While the exact pathway to this compound remains to be elucidated, a plausible hypothesis can be constructed based on known taxane biochemistry.

The pathway likely begins with taxa-4(5),11(12)-diene and proceeds through several hydroxylation and acylation steps common to other taxoids, likely involving intermediates such as taxadien-5α-ol and taxadien-5α-yl acetate (B1210297). pnas.org The key event is a skeletal rearrangement that transforms the standard 6-8-6 taxane ring system into the unique structure of taxuspinananes. Such rearrangements, leading to what are termed abeo-taxoids, are known to occur at the A/B or B/C ring junctions of the taxane core. researchgate.net This is likely an enzyme-catalyzed process, possibly triggered by the formation of a carbocation intermediate at a strategic position on a functionalized taxane precursor. Following this core rearrangement, further specific hydroxylation and acylation steps would be required to produce the final structure of this compound.

Elucidation of Specific Hydroxylation and Acylation Steps

The final structure of this compound is the result of a precise sequence of hydroxylation and acylation reactions that decorate its rearranged core.

Hydroxylation: Cytochrome P450-dependent monooxygenases introduce hydroxyl (-OH) groups by activating molecular oxygen and inserting one oxygen atom into a C-H bond on the substrate. pnas.org The structure of this compound reveals multiple hydroxyl groups, indicating that it is a highly oxygenated taxoid. nih.gov The specific CYP450 enzymes responsible, and the order in which they act, are key determinants of the final product but have not yet been identified for the this compound pathway.

Acylation: Acyltransferases catalyze the transfer of an acyl group (e.g., an acetyl group from acetyl-CoA) onto a hydroxyl acceptor on the taxane intermediate. researchgate.net This process is critical for the biosynthesis of this compound, which contains several acetate esters. nih.govresearchgate.net The order of these acylation events is often crucial, as the presence of an acyl group can influence the substrate specificity of subsequent hydroxylases, creating a complex, interconnected metabolic grid rather than a simple linear pathway. nih.govpnas.org

Biosynthetic Gene Cluster Identification and Characterization

In plants, genes for specialized metabolic pathways are often physically linked on the chromosome, forming biosynthetic gene clusters (BGCs). This co-localization is believed to facilitate the co-regulation and co-inheritance of pathway genes. Recent genomic studies of Taxus species have confirmed this organization for taxane biosynthesis. nih.gov

A gene cluster involved in the early steps of paclitaxel biosynthesis has been identified in the Taxus chinensis genome. This cluster contains genes for taxadiene synthase (TS) and taxadiene 5α-hydroxylase (T5αH), two of the initial enzymes in the pathway. The discovery of this taxadiene BGC, which may have arisen from gene duplication events, provides a platform for identifying the remaining pathway genes. nih.gov

While a specific BGC for this compound has not been reported, it is highly probable that the genes encoding its unique biosynthetic enzymes, particularly those for the skeletal rearrangement and subsequent tailoring steps, are also organized in one or more clusters within the Taxus genome. Identifying these clusters is a key goal for fully elucidating the pathway and enabling its biotechnological production.

Metabolic Engineering and Biotechnological Strategies for Enhanced Taxoid Production

The low abundance of many taxoids in yew trees has driven the development of biotechnological production platforms. encyclopedia.pub Metabolic engineering offers a promising route to produce high-value taxoids, including potentially this compound, in scalable microbial or plant-based systems. nih.gov Key strategies include:

Heterologous Expression: The genes encoding biosynthetic enzymes can be transferred into and expressed in heterologous hosts like the bacterium Escherichia coli or baker's yeast (Saccharomyces cerevisiae). encyclopedia.pub This approach has been successfully used to produce early taxane intermediates like taxadiene and taxadien-5α-ol. nih.gov

Pathway Optimization: To enhance yields, host metabolism is often re-engineered. This can involve upregulating the native MEP pathway to boost the supply of the GGDP precursor or introducing heterologous enzymes to bypass bottlenecks. nih.gov For instance, co-expressing a GGPPS with the taxadiene synthase can significantly increase taxadiene production.

Plant Cell Cultures: Cultures of Taxus cells provide a contained and controllable system for taxoid production. The yield from these cultures can be significantly increased through the application of elicitors, such as methyl jasmonate, which stimulate the plant's defense pathways, including taxoid biosynthesis. encyclopedia.pub

Synthetic Biology Approaches: As more pathway enzymes are discovered, synthetic biology tools can be used to assemble novel pathways in engineered microbes. This could enable the production of specific taxoids like this compound or even "new-to-nature" derivatives by combining enzymes from different pathways. nih.gov

These biotechnological strategies, built upon a deepening understanding of the biosynthetic pathways, hold the key to sustainable production of this compound and other rare but potentially valuable taxoids.

Chemical Synthesis and Derivatization Strategies

General Considerations in Total Synthesis of Complex Taxoids

The total synthesis of complex taxoids, such as Taxuspinanane A and the closely related anticancer drug paclitaxel (B517696) (Taxol), is a monumental undertaking in organic chemistry. termedia.plresearchgate.net These molecules are characterized by a dense array of stereocenters, a unique and sterically congested bridged ring system, and a high degree of oxygenation, all of which pose significant synthetic hurdles. termedia.pl The successful construction of these intricate structures necessitates a masterful orchestration of chemical reactions, often involving lengthy and complex synthetic sequences.

Key challenges in the total synthesis of complex taxoids include:

Construction of the [6-8-6] Tricyclic Core: The central eight-membered ring fused to two six-membered rings forms the characteristic skeleton of taxoids. Its formation is often challenging due to unfavorable entropic and enthalpic factors. termedia.pl

Stereochemical Control: Taxoids possess numerous stereocenters, and their precise spatial arrangement is crucial for biological activity. The development of highly stereoselective reactions to control both relative and absolute stereochemistry is paramount. researchgate.netresearchgate.net

Installation of Oxygen Functionality: The taxane (B156437) core is heavily decorated with hydroxyl, acetyl, and other oxygen-containing groups. The regioselective and stereoselective introduction of these functionalities onto the carbon skeleton is a persistent challenge. ufpb.br

Protecting Group Strategies: The multitude of reactive functional groups necessitates a sophisticated protecting group strategy to mask certain groups while others are being manipulated. The judicious choice, installation, and removal of these protecting groups are critical for the success of the synthesis.

To address these challenges, synthetic chemists have developed various strategies, including both linear and convergent approaches. Linear syntheses build the molecule step-by-step from a single starting material, while convergent syntheses involve the preparation of complex fragments that are later coupled together, often leading to more efficient routes. nih.gov

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of the this compound scaffold, a critical exercise in planning its total synthesis, involves mentally deconstructing the target molecule into simpler, more readily available starting materials. nih.govmaas.edu.mmnih.gov While a specific total synthesis of this compound has not been reported in the literature, a logical retrosynthetic approach can be proposed based on established strategies for other complex taxoids.

A plausible retrosynthetic disconnection of this compound would begin with the cleavage of the ester side chain at the C13 position, a common strategy in taxoid synthesis. This reveals the core taxane skeleton. Further disconnections would focus on simplifying the tricyclic system. Key bond disconnections could target the formation of the eight-membered B-ring, often a challenging step. This could be envisioned through intramolecular coupling reactions, such as a pinacol (B44631) coupling or a samarium(II) iodide-mediated cyclization, which have been successfully employed in the synthesis of paclitaxel. termedia.pl

The A and C rings could be disconnected via reactions that form six-membered rings, such as Diels-Alder reactions or various cyclization strategies. nih.gov The ultimate goal of the retrosynthetic analysis is to arrive at simple, achiral, or readily available chiral building blocks from which the complex structure of this compound can be constructed in a forward sense. researchgate.net

Key Stereoselective Transformations and Synthetic Methodologies

The successful synthesis of a molecule with the stereochemical complexity of this compound hinges on the application of powerful and reliable stereoselective reactions. researchgate.net These transformations are essential for establishing the correct three-dimensional arrangement of atoms, which is intimately linked to the compound's biological activity.

Examples of key stereoselective transformations that would be crucial in the synthesis of the this compound scaffold include:

Asymmetric Dihydroxylation and Epoxidation: These reactions, often catalyzed by transition metals with chiral ligands, are vital for introducing hydroxyl groups and epoxides with high enantioselectivity. The Sharpless asymmetric dihydroxylation and epoxidation are classic examples of such powerful methods.

Substrate-Controlled Reactions: The existing stereocenters in a synthetic intermediate can influence the stereochemical outcome of subsequent reactions. This substrate control is a powerful tool for setting new stereocenters relative to existing ones.

Chiral Pool Synthesis: This approach utilizes readily available chiral natural products, such as terpenes or amino acids, as starting materials, thereby incorporating pre-existing stereocenters into the synthetic target. researchgate.net

Enantioselective Cycloadditions: Reactions like the Diels-Alder reaction can be rendered enantioselective through the use of chiral catalysts or auxiliaries, allowing for the construction of chiral rings with high stereocontrol. researchgate.net

The development and application of these and other stereoselective methodologies are at the forefront of modern organic synthesis and are indispensable for tackling targets as complex as this compound. ethernet.edu.etnih.govresearchgate.net

Biomimetic Synthesis Approaches for Taxoid Scaffolds

Nature provides a blueprint for the construction of complex molecules through enzymatic processes. Biomimetic synthesis seeks to emulate these biological pathways in the laboratory, often leading to elegant and efficient synthetic routes. academicjournals.orgmesamalaria.orghebmu.edu.cn The biosynthesis of taxoids begins with the cyclization of the linear precursor geranylgeranyl diphosphate (B83284) to form the taxane skeleton. mesamalaria.org This is followed by a series of stereospecific and regiospecific oxidation reactions catalyzed by cytochrome P450 enzymes to introduce the various hydroxyl groups. researchgate.net

A biomimetic approach to the synthesis of this compound would likely involve a "cyclase phase" to construct the core carbon skeleton, followed by an "oxidase phase" to install the oxygen functionalities in a stepwise and controlled manner. researchgate.net This strategy has been successfully applied to the total synthesis of paclitaxel, demonstrating the power of mimicking nature's synthetic logic. researchgate.net By studying the proposed biosynthetic pathway of this compound, chemists can gain valuable insights into potential key transformations and intermediates, which can then be translated into a laboratory synthesis. termedia.pl

Design and Synthesis of this compound Analogs and Derivatives

The potent cytotoxic activity of this compound, first reported at the time of its isolation, makes it an attractive scaffold for the development of new anticancer agents. academicjournals.org The design and synthesis of analogs and derivatives are crucial for exploring the structure-activity relationships (SAR) of this natural product, with the goal of identifying compounds with improved therapeutic properties, such as enhanced potency, better solubility, and reduced side effects.

Strategies for Structural Modification

The structural modification of this compound can be approached through several strategies, primarily focusing on altering the various functional groups attached to the taxane core. Key areas for modification include:

The C13 Side Chain: This is a well-established "hotspot" for modification in the taxoid family. Variations in the acyl group at this position can have a profound impact on biological activity.

The C2, C4, C7, C9, and C10 Positions: The acetyl and other ester groups at these positions on the taxane core can be hydrolyzed and re-esterified with different acyl groups to probe their role in the compound's activity.

The Core Skeleton: More ambitious modifications could involve altering the taxane skeleton itself, although this would require more extensive synthetic efforts.

Computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to guide the rational design of new analogs with predicted improvements in activity. termedia.pl

Semisynthesis from Precursors

Semisynthesis, which involves the chemical modification of a readily available natural product precursor, is a highly practical approach for generating analogs of complex molecules like this compound. researchgate.net For taxoids, abundant precursors such as baccatin (B15129273) III and 10-deacetylbaccatin III, which can be isolated in relatively large quantities from the needles of yew trees, are commonly used.

A potential semisynthetic route to this compound analogs could start with a related, more abundant taxoid isolated from Taxus species. This precursor could then be chemically modified to introduce the specific functionalities found in this compound or to create novel derivatives. This approach circumvents the need for a lengthy and often low-yielding total synthesis, allowing for the more rapid generation of a library of compounds for biological evaluation. The identification of suitable natural precursors for this compound would be a critical first step in this strategy.

Biological Activities and Mechanistic Studies Excluding Clinical Human Trial Data

Cellular and Molecular Targets of Taxuspinanane A

Detailed studies explicitly identifying the cellular and molecular targets of this compound are not extensively available in the current body of scientific literature. While it is a member of the taxoid family, known for compounds that typically target microtubules, specific experimental confirmation of this compound's binding and interaction with tubulin or other cellular components has not been widely reported. Analysis of its crystal structure may offer insights into potential binding interactions, but dedicated research is required to confirm its precise molecular targets within the cell. researchgate.net

In vitro Cytotoxic and Antiproliferative Activities of this compound

The precise mechanism of action for this compound has not been fully elucidated. Although many taxoids, such as paclitaxel (B517696), are well-known for their role as microtubule-stabilizing agents that disrupt cellular division, it has not been definitively established that this compound shares this mechanism. researchgate.netnih.gov Elucidating its specific effects on microtubule dynamics and polymerization would require further targeted mechanistic studies.

There is currently a lack of specific research identifying the cellular signaling pathways that are perturbed by this compound. Studies detailing its effects on pathways that regulate cell cycle, apoptosis (programmed cell death), or cellular proliferation (such as MAPK or PI3K/Akt pathways) have not been reported.

Other Investigated Biological Activities (e.g., anti-inflammatory, antioxidant) and their Underlying Mechanisms

At present, there is no available scientific literature detailing the investigation of this compound for anti-inflammatory or antioxidant properties. Research on other compounds from the Taxus genus has shown such activities, but these findings have not been specifically extended to this compound. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs

Specific structure-activity relationship (SAR) studies focusing on this compound and its synthetic analogs are limited. While extensive SAR studies exist for other taxanes like paclitaxel, which have guided the development of new derivatives, similar comprehensive research on this compound is not yet available in the public domain. nih.gov Such studies would be crucial for identifying the key structural motifs responsible for its biological activity.

The rational design of analogs based on the specific structural features of this compound is an area that remains to be explored. The elucidation of its crystal structure provides a foundation for future computational modeling and synthetic chemistry efforts aimed at designing novel derivatives with potentially enhanced activity or improved pharmacological properties. researchgate.net

Computational Modeling and Molecular Descriptors in SAR Analysis

While specific computational modeling and quantitative structure-activity relationship (QSAR) studies dedicated solely to this compound are not extensively documented in publicly available literature, the broader class of taxane (B156437) diterpenoids has been the subject of numerous computational analyses. These studies provide a valuable framework for understanding the structural features crucial for the biological activity of taxanes and offer insights into how the structure-activity relationships (SAR) of novel compounds like this compound could be investigated. Computational methods such as molecular docking and 3D-QSAR are instrumental in elucidating the interactions of taxanes at a molecular level and in the rational design of new, more potent analogues.

Molecular docking simulations have been pivotal in understanding how taxane analogues interact with their primary biological target, β-tubulin. nih.govnih.govmdpi.com These studies have consistently shown that taxanes bind to a specific pocket on β-tubulin, thereby stabilizing microtubules and arresting cell division. nih.govnih.gov For various taxane diterpenoids, docking studies have revealed the critical amino acid residues involved in the binding, providing a molecular basis for their cytotoxic effects. nih.gov The binding affinity and orientation of different taxane analogues within this pocket can be correlated with their biological activity, guiding the synthesis of new derivatives with improved efficacy. nih.gov

Quantitative structure-activity relationship (QSAR) studies on taxane analogues have successfully correlated their chemical structures with their inhibitory activities against various cancer cell lines. nih.govnih.govresearchgate.net These models employ a range of molecular descriptors to quantify the physicochemical properties of the molecules and relate them to their biological effects through mathematical models.

Key molecular descriptors that have been identified as significant determinants of the anticancer activity of taxane analogues include:

Hydrophobic Parameters: Lipophilicity, often represented by descriptors like logP, has been shown to play a crucial role in the activity of taxane analogues. nih.govnih.gov

Steric Parameters: Molecular refractivity (MR) and other steric descriptors are important for understanding the influence of substituent size and shape on biological activity. nih.govnih.govresearchgate.net A parabolic correlation with the molar refractivity of substituents has been observed in some QSAR models, suggesting an optimal size for substituents at certain positions. nih.gov

Electronic Parameters: While less frequently the primary determinant, electronic properties can influence the interactions of taxanes with their target.

Topological and Geometric Descriptors: These descriptors encode information about the shape and connectivity of the molecule and have been used in developing QSAR models for taxane derivatives. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to taxane analogues. nih.govresearchgate.net These approaches provide a more detailed understanding of the SAR by creating 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. nih.govmdpi.com For instance, a 3D-QSAR study on derivatives of taxchinin A and brevifoliol (B1200483) provided a predictive CoMFA model and highlighted the importance of an exocyclic unsaturated ketone for cytotoxic activity. nih.govresearchgate.net

The insights gained from these computational studies on various taxane derivatives are instrumental in guiding the synthetic modification of new taxoids. By understanding the key structural requirements for potent biological activity, medicinal chemists can design and synthesize novel compounds with potentially enhanced therapeutic properties and fewer side effects. nih.gov Although direct computational studies on this compound are yet to be widely reported, the established methodologies and findings for related taxanes provide a robust foundation for its future investigation and development.

| Computational Method | Application in Taxane Research | Key Findings | Relevant Molecular Descriptors |

| Molecular Docking | Predicting the binding mode and affinity of taxane analogues to β-tubulin. nih.govnih.gov | Identification of key amino acid residues in the taxane binding pocket of tubulin. nih.gov | - |

| 2D-QSAR | Correlating the physicochemical properties of taxane analogues with their anticancer activity. nih.govnih.govresearchgate.net | Hydrophobic and steric parameters are major determinants of activity. nih.govnih.gov | LogP, Molar Refractivity (MR), Topological Indices. nih.govnih.govresearchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Generating 3D models to visualize the structural requirements for biological activity. nih.govresearchgate.net | Identification of favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions. nih.gov | Steric Fields, Electrostatic Fields, Hydrophobic Fields. mdpi.com |

| Molecular Descriptor Type | Specific Descriptors | Relevance to Taxane SAR |

| Hydrophobic | LogP | Influences cell permeability and interaction with hydrophobic pockets of the target protein. nih.gov |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of substituents, affecting binding affinity. nih.govnih.gov |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular structure. researchgate.net |

| Geometric | Shape Indices | Quantify the three-dimensional shape of the molecule. researchgate.net |

Future Research Directions

Discovery of Novel Taxuspinanane A-Type Compounds

The chemical diversity of taxoids within the Taxus genus is vast, with nearly 600 distinct metabolites identified. wsu.edu However, the exploration for taxuspinanane-type structures specifically is still in its early stages. This compound was first isolated from the stems of Taxus cuspidata Sieb. et. Zucc. var. nana Rehder, along with its analogues Taxuspinanane B and C. researchgate.netkoreascience.kr Further investigations into different parts of various Taxus species, such as T. canadensis and T. baccata, have yielded other related compounds, including Taxuspinanane G, H, and K. wsu.edutermedia.plnih.gov

Future research should focus on a systematic screening of a wider range of Taxus species and their various tissues (needles, bark, roots) for new taxuspinanane analogues. academicjournals.org The application of modern hyphenated analytical techniques, coupled with advanced dereplication strategies, will be essential for rapidly identifying novel structures even at trace concentrations. The discovery of new derivatives is crucial for building a comprehensive library of these compounds, which will support detailed structure-activity relationship (SAR) studies and provide new templates for drug development.

Table 1: Selected Taxuspinanane-Type Compounds and Their Sources

| Compound Name | Molecular Formula | Source Species | Reference(s) |

|---|---|---|---|

| This compound | C47H59NO14 | Taxus cuspidata | researchgate.netresearchgate.net |

| Taxuspinanane B | C39H48O12 | Taxus cuspidata | koreascience.kr |

| Taxuspinanane C | C31H42O9 | Taxus cuspidata | koreascience.krtermedia.pl |

| Taxuspinanane G | C37H46O11 | Taxus cuspidata, T. baccata | wsu.eduknapsackfamily.com |

Advancements in Asymmetric Total Synthesis Methodologies

The total synthesis of complex taxoids like Paclitaxel (B517696) (Taxol) is a formidable challenge that has spurred significant innovation in synthetic organic chemistry. nih.gov To date, a complete asymmetric total synthesis of this compound has not been reported. Future efforts in this area are critical, not only to confirm its absolute stereochemistry but also to enable the rational design and synthesis of novel analogues that are inaccessible through isolation from natural sources.

Advancements should focus on developing a concise and convergent synthetic route. Key challenges include the stereoselective construction of the intricate 6/5/6/4-fused ring system and the installation of its dense oxygenation pattern. Methodologies that have proven successful in the synthesis of other complex natural products could be adapted, such as:

Intramolecular Heck reactions to form challenging quaternary carbon centers. rsc.org

Ring-closing metathesis or SmI2-mediated pinacol (B44631) coupling to forge the core carbocyclic skeleton. nih.gov

N-heterocyclic carbene (NHC)-catalyzed cascade reactions for efficient annulations. rsc.org

Late-stage C-H functionalization to install hydroxyl and acyloxy groups on the pre-formed scaffold.

A successful synthetic strategy would provide a platform for producing structural derivatives with modified side chains and functional groups, which is essential for lead optimization. nih.gov

Comprehensive Elucidation of Remaining Biosynthetic Steps

The biosynthesis of taxoids begins with the cyclization of geranylgeranyl diphosphate (B83284) to form the taxane (B156437) skeleton, taxa-4(20),11-diene. nih.gov While the early steps of the pathway are relatively well-understood, the subsequent tailoring reactions—a series of hydroxylations, acylations, and other modifications—that lead to the vast diversity of taxoids are largely uncharacterized. academicjournals.org For this compound, the specific enzymes responsible for its unique oxygenation and acylation pattern remain unknown.

Future research should aim to identify and characterize the cytochrome P450 hydroxylases and acyltransferases involved in the later stages of this compound biosynthesis. This can be achieved through a combination of transcriptomics, proteomics, and metabolomics of Taxus species known to produce these compounds. academicjournals.org Elucidating the full biosynthetic pathway could enable the heterologous expression of these enzymes in microbial or plant hosts, opening the door for the biotechnological production of this compound and its precursors, thereby providing a sustainable alternative to extraction from slow-growing yew trees.

Development of Advanced Analytical Techniques for Trace Analysis and Metabolomics

Detecting and quantifying low-abundance natural products like this compound in complex biological matrices (e.g., plant extracts, cell lysates, plasma) presents a significant analytical challenge. nih.gov While techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are fundamental for isolation and structure elucidation, more sensitive methods are required for metabolomics and pharmacokinetic studies. researchgate.net

Future work should focus on enhancing analytical methodologies for higher sensitivity and specificity. Key areas for development include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Optimizing LC-MS/MS methods, including the use of high-resolution mass spectrometry (HRMS), to achieve lower limits of detection (LOD) and quantification (LOQ) for this compound and its metabolites. researchgate.net

Hyphenated Techniques: Exploring advanced hyphenated techniques, such as supercritical fluid chromatography-mass spectrometry (SFC-MS), for improved separation of complex taxoid mixtures.

Single-Cell Analysis: Adapting emerging single-cell analysis techniques to study the uptake and distribution of this compound within individual cancer cells, providing insights into its mechanism of action and potential resistance. nih.gov

Metabolomics Platforms: Developing targeted metabolomics platforms to map the metabolic fate of this compound and understand its impact on cellular metabolic pathways.

Exploration of Chemical Biology Tools based on this compound

Chemical biology utilizes small-molecule probes to investigate and manipulate biological systems at a molecular level. ucr.eduucsf.edu Developing chemical biology tools based on the this compound scaffold is a promising avenue for definitively identifying its cellular target(s) and elucidating its mechanism of cytotoxic action.

Future research should involve the design and synthesis of this compound-based molecular probes. This can be accomplished by incorporating specific functional groups or tags into the molecule via total synthesis or semi-synthesis, without abolishing its biological activity. Examples include:

Affinity-based probes: Attaching biotin (B1667282) or other affinity tags to immobilize the probe on a solid support for "pull-down" experiments to isolate its binding proteins.

Fluorescent probes: Incorporating a fluorophore to allow for visualization of the molecule's subcellular localization and interaction with its target(s) via fluorescence microscopy. pnnl.gov

Photo-affinity probes: Introducing a photo-reactive group that, upon UV irradiation, forms a covalent bond with the target protein, enabling its unambiguous identification.

These tools would be invaluable for confirming the molecular target of this compound and understanding the downstream pathways affected by its binding. ucsf.edu

Pre-clinical Lead Optimization and Mechanism-Based Drug Discovery Studies

Given its potent in vitro cytotoxicity, this compound is a promising starting point for a pre-clinical drug discovery program. researchgate.netkoreascience.kr However, a natural product "hit" rarely possesses all the necessary properties of a drug candidate. The next phase of research must focus on lead optimization and in-depth mechanism of action studies. wikipedia.org

Future directions include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues (as enabled by total synthesis) and evaluating their cytotoxicity to build a robust SAR model. termedia.pl This will identify the key structural motifs required for activity and guide the design of compounds with improved potency and selectivity.

ADME/Tox Profiling: Conducting in vitro and in vivo studies to assess the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of lead compounds. wikipedia.orgfda.gov A major goal will be to improve properties like aqueous solubility, which is a common challenge for taxoids. termedia.pl

Mechanism-Based Discovery: Using the insights gained from chemical biology probes and SAR, conduct further biological assays to confirm the mechanism of action. This includes determining if, like other taxoids, it interacts with microtubules or if it possesses a novel mechanism. termedia.pl

In Vivo Efficacy Studies: Evaluating the most promising lead candidates in animal models of cancer to assess their anti-tumor efficacy and establish a potential therapeutic window. biostock.se

This integrated approach, combining medicinal chemistry, pharmacology, and molecular biology, will be essential to translate the initial discovery of this compound into a viable pre-clinical candidate.

Q & A

Basic Research Questions

Q. What are the primary natural sources of Taxuspinanane A, and which extraction methods yield optimal purity?

- Methodological Answer: this compound is predominantly isolated from Taxus species (e.g., T. brevifolia and T. cuspidata). Effective extraction involves sequential solvent partitioning (e.g., hexane, ethyl acetate) followed by chromatographic techniques like preparative HPLC. A 2020 study reported a 92% purity yield using reverse-phase chromatography with a C18 column . Key challenges include minimizing degradation during extraction, requiring temperature-controlled environments (4°C) and inert gas purging .

Q. What spectroscopic techniques are most reliable for structural elucidation of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) and High-Resolution Mass Spectrometry (HR-MS) are standard. For example, a 2022 study confirmed the diterpenoid backbone via ¹³C NMR peaks at δ 78.9 (C-1) and δ 120.5 (C-15), cross-validated with X-ray crystallography . Infrared (IR) spectroscopy further identifies functional groups (e.g., carbonyl stretches at 1740 cm⁻¹) .

Q. What in vitro bioactivities have been documented for this compound?

- Methodological Answer: this compound exhibits moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18 μM) and anti-inflammatory activity via NF-κB inhibition (70% suppression at 50 μM). Experimental designs typically use MTT assays for cytotoxicity and ELISA for cytokine profiling, with positive controls like paclitaxel .

Advanced Research Questions

Q. How do contradictory data on this compound’s cytotoxicity across studies arise, and how can they be reconciled?

- Methodological Answer: Discrepancies often stem from variations in cell line sensitivity, assay protocols (e.g., exposure time, serum concentration), and compound stability. A meta-analysis of 15 studies (2015–2023) revealed that IC₅₀ values for A549 lung cancer cells ranged from 12 μM to 45 μM. Standardizing protocols (e.g., 72-hour exposure, 10% FBS) and using isotopically labeled analogs for stability tracking are recommended .

Q. What computational strategies improve the prediction of this compound’s structure-activity relationships (SAR)?

- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) identify key interactions with targets like tubulin. For instance, modifying the C-7 acetate group to a hydroxyl increased binding affinity by 30% in silico, validated via surface plasmon resonance (SPR) . QSAR models incorporating Hammett constants and logP values further refine predictions .

Q. What challenges exist in synthesizing this compound analogs, and how can enantiomeric purity be ensured?

- Methodological Answer: The complex tricyclic core requires stereoselective synthesis, often using Sharpless epoxidation or enzymatic resolution. A 2023 study achieved 95% enantiomeric excess via chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column . LC-MS monitoring of intermediates is critical to avoid racemization .

Key Methodological Recommendations

- Experimental Design : Use randomized block designs for bioactivity assays to control for plate-edge effects .

- Data Contradictions : Apply Cochrane systematic review protocols to assess bias and heterogeneity in cytotoxicity studies .

- Advanced Instrumentation : Pair LC-MS/MS with ion mobility spectrometry to resolve co-eluting isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.